4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, a fluorophenyl group, and an imidazolidinone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the bromine and fluorophenyl groups. Common synthetic routes may involve the use of reagents such as bromine, fluorophenyl isocyanate, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzamide: A related compound with similar structural features but lacking the imidazolidinone ring.
2-Bromo-5-fluoropyridine: Another compound with a bromine and fluorine substitution but with a pyridine ring instead of an imidazolidinone ring.
Uniqueness
4-BROMO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is unique due to its combination of a bromine atom, a fluorophenyl group, and an imidazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H16BrFN4O3S |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
4-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C19H16BrFN4O3S/c1-24-18(28)15(10-16(26)22-14-5-3-2-4-13(14)21)25(19(24)29)23-17(27)11-6-8-12(20)9-7-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
RPAUZXHQHCSHKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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